3-Bromo-2,5-dimethoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-5-3-6(9(11)12)8(14-2)7(10)4-5/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCIKSLLGORHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544711 | |
| Record name | 3-Bromo-2,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100940-12-3 | |
| Record name | 3-Bromo-2,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2,5-dimethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromo 2,5 Dimethoxybenzoic Acid
Classical Approaches to Benzoic Acid Bromination
The introduction of a bromine atom onto the aromatic ring of benzoic acid derivatives is a cornerstone of organic synthesis. For 3-bromo-2,5-dimethoxybenzoic acid, classical methods primarily involve the direct bromination of a suitable precursor.
Direct Bromination of Dimethoxybenzoic Acid Precursors
The direct bromination of 2,5-dimethoxybenzoic acid is a common and straightforward approach. This electrophilic aromatic substitution reaction typically employs molecular bromine (Br₂) as the brominating agent. The reaction is often carried out in a suitable solvent, such as glacial acetic acid. mdma.ch The methoxy (B1213986) groups on the benzene (B151609) ring are activating and ortho-, para-directing. In the case of 2,5-dimethoxybenzoic acid, the position most susceptible to electrophilic attack is the C6 position, followed by the C4 position. However, steric hindrance from the adjacent carboxylic acid and methoxy group can influence the regioselectivity.
Research has shown that the bromination of 2,5-dimethoxybenzaldehyde (B135726), a precursor to the target acid, with bromine in acetic acid predominantly yields the 4-bromo isomer. mdma.chupm.edu.my This aldehyde can then be oxidized to the corresponding carboxylic acid. mdma.ch It was initially reported that bromination of 2,5-dimethoxybenzaldehyde yielded the 6-bromo isomer, but subsequent studies corrected this, confirming the formation of 4-bromo-2,5-dimethoxybenzaldehyde. mdma.chupm.edu.my A similar outcome is expected for the direct bromination of 2,5-dimethoxybenzoic acid itself. The reaction of 2,6-dimethoxybenzoic acid with bromine in a mixture of dioxane and trichloromethane has also been reported to produce 3-bromo-2,6-dimethoxybenzoic acid. google.com
The use of a Lewis acid catalyst, such as ferric bromide (FeBr₃), can enhance the electrophilicity of bromine and facilitate the reaction. rutgers.edujove.com However, due to the activated nature of the dimethoxybenzoic acid ring, a catalyst may not always be necessary. openstax.org
Bromination with N-Bromosuccinimide (NBS) in Aqueous Alkali Solutions
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination. wikipedia.orgmissouri.eduorganic-chemistry.org It serves as a source of electrophilic bromine and is often considered a safer and more convenient alternative to molecular bromine. wordpress.com While NBS is commonly used for allylic and benzylic brominations under radical conditions, it can also effect the bromination of activated aromatic rings. missouri.edu
A notable method involves the use of NBS in an aqueous alkali solution. google.com This approach is advantageous because the basic medium neutralizes the hydrogen bromide (HBr) byproduct generated during the reaction, which can help to prevent side reactions. google.com For the synthesis of this compound, dissolving the precursor, 2,5-dimethoxybenzoic acid, in an aqueous alkali solution followed by the addition of NBS presents a viable synthetic route. This method has been reported for the bromination of other activated aromatic acids. google.com The use of DMF as a solvent with NBS has been shown to result in high para-selectivity for the bromination of reactive aromatic compounds. missouri.edu
Advanced Synthetic Strategies and Green Chemistry Principles
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. acsgcipr.org
Catalytic Bromination Techniques
Catalytic methods for bromination are a key area of green chemistry research. These techniques aim to replace stoichiometric reagents with catalytic amounts of a substance that can facilitate the reaction. For aromatic bromination, various catalytic systems have been explored.
One approach involves the in situ generation of the brominating agent from a bromide source, such as sodium bromide (NaBr) or potassium bromide (KBr), using an oxidant. researchgate.net Hydrogen peroxide (H₂O₂) is a particularly attractive oxidant as its only byproduct is water. researchgate.net This method offers a high atom economy for the bromine source. researchgate.net The use of a catalyst, such as a reusable copper-based catalyst, can further enhance the efficiency of these oxidative bromination reactions. researchgate.net
Another catalytic strategy involves the use of iodine as a catalyst in the bromination of aromatic compounds. ias.ac.in The iodine reacts with bromine to form iodine bromide (IBr), which is a more potent electrophile than bromine itself. ias.ac.in This method has been shown to be effective for the bromination of activated aromatic substrates. ias.ac.in
Flow Chemistry Applications in Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis. organic-chemistry.orgnih.gov These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for automation and scalability. organic-chemistry.orgnih.gov
For the synthesis of this compound, a flow chemistry approach could involve pumping a solution of the 2,5-dimethoxybenzoic acid precursor and a brominating agent through a heated reactor coil. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. nih.gov A safe and straightforward protocol for bromination in continuous flow has been described, where hazardous Br₂ is generated in situ from the reaction of an oxidant like NaOCl with HBr or KBr. nih.gov This method has been successfully applied to the polybromination of aromatic substrates with good to excellent yields. nih.gov
Comparison of Synthetic Routes: Yield, Purity, and Environmental Impact
The choice of a synthetic route for this compound depends on a variety of factors, including yield, purity of the final product, cost, safety, and environmental impact.
| Synthetic Method | Typical Reagents | Advantages | Disadvantages | Yield | Purity | Environmental Impact |
| Direct Bromination | 2,5-Dimethoxybenzoic acid, Br₂, Acetic Acid | Simple, straightforward | Use of hazardous Br₂, potential for over-bromination, formation of HBr byproduct wordpress.comyoutube.com | Moderate to High | Good to Excellent | Moderate to High |
| NBS Bromination | 2,5-Dimethoxybenzoic acid, NBS, Aqueous Alkali | Safer than Br₂, HBr byproduct is neutralized wordpress.comgoogle.com | Stoichiometric use of NBS, generation of succinimide (B58015) waste researchgate.net | High | High | Moderate |
| Catalytic Bromination | 2,5-Dimethoxybenzoic acid, NaBr, H₂O₂, Catalyst | Green (water as byproduct), high atom economy researchgate.net | Requires catalyst development and optimization | High | High | Low |
| Flow Chemistry | 2,5-Dimethoxybenzoic acid, Brominating Agent | Enhanced safety and control, scalable, potential for higher yields and purity organic-chemistry.orgnih.gov | Requires specialized equipment | Potentially High | Potentially Very High | Low to Moderate |
Direct bromination is a well-established and relatively simple method, but the use of elemental bromine poses significant safety and environmental hazards. wordpress.comyoutube.comecs-env.com The generation of corrosive HBr gas is also a drawback.
Bromination with NBS offers a safer alternative to molecular bromine and can provide high yields and purity. The use of an aqueous alkali solution is a clever modification that mitigates the issue of HBr formation. However, the process still generates a stoichiometric amount of succinimide waste. researchgate.net
Catalytic bromination methods represent a significant step towards greener synthesis. The use of bromide salts with an oxidant like hydrogen peroxide is particularly appealing due to its high atom economy and the formation of water as the only byproduct. researchgate.net These methods have the potential for high yields and purity with a significantly reduced environmental footprint.
Flow chemistry provides a modern and powerful platform for the synthesis of this compound. The precise control over reaction conditions can lead to improved yields and purities while enhancing safety, especially when dealing with hazardous reagents. organic-chemistry.orgnih.gov The ability to scale up reactions efficiently is another major advantage. nih.gov
Derivatization and Functionalization Reactions of this compound
The unique structural arrangement of this compound allows for a variety of chemical transformations, enabling the synthesis of more complex molecules. The interplay between the carboxylic acid, the bromine atom, and the methoxy groups dictates its reactivity in several key reaction classes.
Esterification and Amidation Reactions
The carboxylic acid functional group is a key site for derivatization. While specific studies on the esterification and amidation of this compound are not extensively detailed in the provided results, the reactivity can be inferred from analogous compounds. For instance, the related compound 5-Bromo-2,3-dimethoxybenzoic acid is known to readily undergo these transformations. cymitquimica.com
Esterification typically involves reacting the carboxylic acid with an alcohol under acidic conditions. This reaction is a fundamental transformation for protecting the carboxylic acid or for modifying the compound's solubility and electronic properties.
Amidation involves the reaction of the carboxylic acid with an amine, usually requiring an activating agent to form a more reactive intermediate, such as an acyl chloride or an active ester, which then reacts with the amine to form the amide bond. Palladium-catalyzed amidation reactions have also been successfully applied to various bromo-substituted aromatic and heteroaromatic compounds, suggesting a potential route for derivatizing this compound. researchgate.net
These reactions are crucial for incorporating this molecular scaffold into larger, more complex structures, particularly in the synthesis of bioactive compounds.
Suzuki-Miyaura and Other Cross-Coupling Reactions
The bromine substituent on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. libretexts.org This reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds. libretexts.org
The general mechanism of the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl halide.
Transmetalation: The organic group from an organoboron compound (like a boronic acid or ester) is transferred to the palladium(II) center.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond. libretexts.org
While specific examples utilizing this compound as the substrate are not detailed in the search results, the reaction is widely applicable to aryl bromides. beilstein-journals.orgnih.govnih.gov The presence of both electron-donating methoxy groups and the electron-withdrawing carboxylic acid group can influence the efficiency of the oxidative addition step, but the reaction is generally expected to proceed under standard conditions. Challenges such as the coupling of complex heteroaryl substrates have been overcome with optimized reaction conditions, indicating the versatility of this method. nih.gov
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | Insertion of the Pd(0) catalyst into the aryl-bromide bond. | Aryl-Pd(II)-Br complex |
| Transmetalation | Transfer of an organic group from a boronic acid to the Pd(II) complex. | Di-organic-Pd(II) complex |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Biaryl product and Pd(0) |
Nucleophilic Aromatic Substitution with the Bromine Moiety
Nucleophilic Aromatic Substitution (SNAr) offers a pathway to replace the bromine atom with a variety of nucleophiles. There are two primary mechanisms for this reaction on aryl halides: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism. youtube.commasterorganicchemistry.comlibretexts.org
The addition-elimination mechanism is favored when the aromatic ring is "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine). youtube.comlibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. libretexts.org In this compound, the methoxy groups are electron-donating, which would typically deactivate the ring towards this type of reaction. The carboxylic acid group is electron-withdrawing, but its position meta to the bromine does not provide optimal stabilization for the intermediate.
The elimination-addition mechanism , proceeding through a highly reactive "benzyne" intermediate, is more likely under conditions involving a very strong base, such as sodium amide (NaNH₂). youtube.commasterorganicchemistry.com This mechanism requires a proton on a carbon adjacent (ortho) to the one bearing the leaving group. masterorganicchemistry.com The base abstracts this proton, followed by the elimination of the bromide ion to form the benzyne (B1209423). The nucleophile then attacks either carbon of the triple bond, leading to a mixture of products. For this compound, protons are available at both the C2 and C4 positions (relative to the bromine), making the formation of a benzyne intermediate plausible under strongly basic conditions.
| Mechanism | Key Requirement | Intermediate | Applicability to this compound |
|---|---|---|---|
| Addition-Elimination | Strong electron-withdrawing groups ortho/para to leaving group. youtube.comlibretexts.org | Meisenheimer Complex libretexts.org | Less likely due to electron-donating methoxy groups. |
| Elimination-Addition | Very strong base and an ortho-proton. youtube.commasterorganicchemistry.com | Benzyne youtube.commasterorganicchemistry.com | Plausible under strongly basic conditions. |
Hydrolysis of Methoxy Groups to Hydroxyl Functionalities
The two methoxy groups on the benzene ring can be converted to hydroxyl groups through demethylation. This transformation is significant as it can dramatically alter the molecule's properties, such as its solubility in aqueous media and its potential for hydrogen bonding. A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). chemicalbook.com
This reaction has been demonstrated on the related compound 1-bromo-3,5-dimethoxybenzene, which was successfully demethylated to yield 5-bromo-benzene-1,3-diol. chemicalbook.com Given this precedent, it is highly probable that this compound would undergo a similar transformation when treated with BBr₃, resulting in the formation of 3-bromo-2,5-dihydroxybenzoic acid. This conversion would provide access to a new range of derivatives through the newly formed phenolic hydroxyl groups.
Spectroscopic and Structural Elucidation of 3 Bromo 2,5 Dimethoxybenzoic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Bromo-2,5-dimethoxybenzoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the specific substitution pattern on the benzene (B151609) ring.
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
Two-dimensional NMR experiments are indispensable for mapping the connectivity within a molecule.
COSY (Correlation Spectroscopy): This proton-detected experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons (H4 and H6), confirming their adjacent relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org It allows for the unambiguous assignment of each aromatic carbon atom that bears a proton. For instance, the proton signal for H4 would show a correlation to the C4 carbon signal, and H6 to C6.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it maps long-range (typically 2-3 bond) couplings between protons and carbons. sdsu.edu HMBC data is instrumental in placing the substituents correctly on the aromatic ring. Key correlations would include:
Correlations from the methoxy (B1213986) protons (-OCH₃) to their attached carbons (C2 and C5).
A three-bond correlation from the H4 proton to the C2 and C6 carbons.
A three-bond correlation from the H6 proton to the C2 and C4 carbons.
Correlations from the aromatic protons (H4, H6) to the carboxyl carbon (C7), confirming its position.
These combined 2D NMR techniques provide a definitive and interlocking web of evidence that validates the structure of this compound. researchgate.netyoutube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
| C1 | - | ~125-130 | H6 |
| C2 | - | ~150-155 | H4, 2-OCH₃ protons |
| C3 | - | ~115-120 | H4, 2-OCH₃ protons |
| H4 | ~7.0-7.3 | ~118-122 | C2, C6, C=O |
| C5 | - | ~155-160 | H6, 5-OCH₃ protons |
| H6 | ~7.3-7.6 | ~115-119 | C2, C4, C=O |
| C=O | - | ~165-170 | H6 |
| 2-OCH₃ | ~3.8-4.0 | ~56-58 | C2 |
| 5-OCH₃ | ~3.8-4.0 | ~56-58 | C5 |
| COOH | ~11-13 | - | - |
Note: Predicted chemical shifts are based on typical values for substituted benzoic acids.
Solid-State NMR Studies
Solid-State NMR (SSNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form, offering advantages such as the absence of solvent effects. nih.gov For halogenated compounds, SSNMR of quadrupolar nuclei like ⁷⁹Br and ⁸¹Br can be particularly insightful. wiley.com The technique is highly sensitive to the local electronic and structural environment. nih.govresearchgate.net
In the case of this compound, ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) experiments would reveal the number of crystallographically inequivalent molecules in the asymmetric unit cell. Subtle differences in molecular packing or conformation can lead to distinct signals for chemically equivalent carbons. Furthermore, SSNMR can probe intermolecular interactions, such as the hydrogen bonding in the carboxylic acid dimers, by analyzing changes in chemical shifts and dipolar couplings compared to the solution state. acs.org The interaction of the bromine atom within the crystal lattice can also be studied, providing insight into potential halogen bonding. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. alevelchemistry.co.ukmeasurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula. nih.govlongdom.org
For this compound, with the molecular formula C₉H₉BrO₄, the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine results in a characteristic isotopic pattern, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes, respectively. HRMS analysis would confirm the measured mass to be within a few parts per million (ppm) of the calculated value, providing definitive proof of the molecular formula.
Table 2: HRMS Data for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (Da) |
| C₉H₉BrO₄ | ⁷⁹Br | 259.9708 |
| C₉H₉BrO₄ | ⁸¹Br | 261.9688 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present. docbrown.info
For this compound, the key vibrational modes are associated with the carboxylic acid, methoxy, and substituted benzene ring moieties.
Carboxylic Acid Group: The IR spectrum is dominated by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers common in carboxylic acids. stmarys-ca.edustmarys-ca.edu A strong, sharp C=O stretching vibration appears around 1680-1720 cm⁻¹. stmarys-ca.edu The C-O stretching and O-H bending vibrations are also observable in the fingerprint region (1440-1210 cm⁻¹). docbrown.infostmarys-ca.edu
Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear as multiple bands in the 1400-1600 cm⁻¹ region. stmarys-ca.edu Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can help confirm the substitution pattern. stmarys-ca.edu
Methoxy and Bromo Groups: The C-O-C stretching vibrations of the methoxy groups give rise to characteristic bands, typically in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the aromatic ring and the C=O stretch are usually strong. Raman spectroscopy is particularly useful for observing the low-frequency C-Br stretching mode. researchgate.netphysicsopenlab.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 (very broad) | Weak |
| Carboxylic Acid | C=O stretch | 1720-1680 (strong, sharp) | Strong |
| Aromatic Ring | C=C stretch | 1600-1450 (multiple bands) | Strong |
| Carboxylic Acid | C-O stretch / O-H bend | 1440-1210 | Medium |
| Methoxy Group | C-O-C stretch | 1250-1000 | Medium |
| Aromatic Ring | C-H out-of-plane bend | 900-700 | Weak |
| Bromo Group | C-Br stretch | 650-500 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The absorption spectrum of this compound is primarily determined by the substituted benzene chromophore.
Substituted benzoic acids typically exhibit two main absorption bands, often referred to as the B-band (benzenoid) and C-band. rsc.org These arise from π→π* electronic transitions within the aromatic ring. The positions (λmax) and intensities (ε) of these bands are influenced by the substituents.
The carboxyl group acts as a chromophore and influences the electronic structure of the ring.
The methoxy groups (-OCH₃) are auxochromes with lone pairs on the oxygen that can donate electron density to the ring, typically causing a bathochromic (red) shift to longer wavelengths.
The bromo group also acts as an auxochrome and can cause a red shift due to its lone pairs and polarizability.
The cumulative effect of these substituents on the benzene ring will result in a UV-Vis spectrum with absorption maxima shifted to longer wavelengths compared to unsubstituted benzoic acid. cdnsciencepub.com The spectrum is sensitive to solvent polarity and pH, as deprotonation of the carboxylic acid to the carboxylate anion alters the electronic structure and typically causes a hypsochromic (blue) shift. rsc.org
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax Range (nm) | Chromophore |
| π→π* (B-band) | 280 - 310 | Substituted Benzene Ring |
| π→π* (C-band) | 230 - 250 | Substituted Benzene Ring |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound may not be publicly available, the structures of numerous related brominated and substituted benzoic acids have been determined. researchgate.netresearchgate.netnih.gov Based on these analogs, a predictable solid-state structure can be inferred.
Single-Crystal X-ray Diffraction (SCXRD)
A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and PubChem, yielded no deposited crystal structure for this compound. While information on isomers and related derivatives exists, these cannot be used to infer the precise structural parameters of the target molecule, as even minor changes in substituent positions can lead to significant alterations in the crystal packing and molecular conformation.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
A detailed and accurate analysis of intermolecular interactions such as hydrogen bonding and π-π stacking is entirely dependent on the availability of a solved crystal structure. These non-covalent interactions are critical in dictating the supramolecular architecture and, consequently, the material's physical properties. The determination of the presence, geometry, and strength of such interactions requires the precise atomic coordinates and symmetry information obtained from SCXRD.
Polymorphism and Co-crystallization Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is of paramount importance in fields such as pharmaceuticals and materials science. However, the investigation of polymorphism for a specific compound can only be initiated once at least one crystal structure has been determined. As no crystal structure for this compound has been reported, there is no basis for any discussion on its potential polymorphic forms or any co-crystallization studies.
Computational Chemistry and Theoretical Investigations of 3 Bromo 2,5 Dimethoxybenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict and analyze molecular properties. For 3-Bromo-2,5-dimethoxybenzoic acid, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.
Geometry Optimization and Vibrational Frequency Analysis
The first step in a computational study of this compound would be to perform a geometry optimization. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest energy state of the molecule. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the spatial orientation of the bromine atom, the two methoxy (B1213986) groups, and the carboxylic acid group relative to the benzene (B151609) ring.
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are often compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. For this compound, this analysis would help to assign specific vibrational modes to the stretching and bending of its various functional groups, such as the C-Br, C-O, C=O, and O-H bonds.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Chemical Reactivity)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more prone to chemical reactions. The spatial distribution of the HOMO and LUMO across the molecule would also identify the regions most likely to be involved in electron donation and acceptance, respectively.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of negative potential (rich in electrons and prone to electrophilic attack), while blue areas indicate positive potential (electron-poor and susceptible to nucleophilic attack). Green and yellow areas denote intermediate potentials.
For this compound, an MEP map would highlight the electron-rich areas, likely around the oxygen atoms of the methoxy and carboxylic acid groups, and potentially the bromine atom due to its lone pairs. Electron-deficient regions would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. These interactions, known as hyperconjugation, are key to understanding molecular stability.
An NBO analysis of this compound would quantify the delocalization of electron density from lone pairs or bonding orbitals into antibonding or Rydberg orbitals. This would provide insights into the stabilizing effects of the methoxy and bromo substituents on the benzoic acid framework. The analysis would also yield the natural atomic charges on each atom, offering a more refined picture of the charge distribution than that provided by simpler methods.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and the effects of its environment, such as a solvent.
For this compound, MD simulations could be used to explore its conformational landscape. This would be particularly useful for understanding the rotational freedom of the methoxy and carboxylic acid groups. Furthermore, by simulating the molecule in a solvent like water, MD can shed light on how solvent molecules arrange themselves around the solute and how this solvation affects its structure and dynamics. This is crucial for understanding the behavior of the compound in a biological or chemical system.
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. QSAR models are then used to predict the activity of new, untested compounds.
A QSAR study involving this compound would require a dataset of structurally related molecules with known activities for a specific biological target or a measured property. Various molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each molecule, including this compound. Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the potential activity of this compound and to guide the design of new, more potent analogues.
Virtual Screening and Ligand Design Applications
The strategic application of computational chemistry, particularly in virtual screening and ligand design, has become a cornerstone of modern drug discovery. While direct and extensive research on this compound in large-scale virtual screening campaigns is not widely documented in publicly available literature, its structural motifs are present in molecules that have been the subject of significant computational and medicinal chemistry efforts. The principles derived from studies on closely related analogs provide a strong foundation for understanding the potential of this compound as a scaffold in the design of novel bioactive molecules.
Use as a Scaffold in Ligand Design
The substituted dimethoxybenzoic acid framework is a versatile scaffold in medicinal chemistry. The specific substitution pattern of a bromine atom and two methoxy groups offers a unique combination of steric, electronic, and lipophilic properties that can be exploited in ligand design.
A noteworthy example that provides insight into the utility of a closely related scaffold is the design and synthesis of bitopic ligands for D3-selective antagonists, where 5-bromo-2,3-dimethoxybenzoic acid was used as a key building block. researchgate.net In this research, the bromo-dimethoxybenzoic acid moiety served as an important part of the scaffold that interacts with the target receptor. Molecular dynamics simulations of these ligands bound to the D3 receptor revealed specific and crucial interactions involving the substituted benzene ring.
These computational studies highlighted several key interactions that underscore the value of this type of scaffold:
Halogen Bonding: The bromine atom on the aromatic ring was observed to form a halogen bond with a valine residue (VAL189) in the receptor's binding pocket. researchgate.net Halogen bonds are increasingly recognized as significant, non-covalent interactions in ligand-receptor binding, contributing to both affinity and selectivity.
π-Stacking Interactions: The aromatic ring of the bromo-dimethoxybenzene moiety participated in π-stacking interactions with a phenylalanine residue (PHE345), a common and important interaction for stabilizing ligand binding. researchgate.net
These findings for a structurally similar compound strongly suggest that this compound would also be a valuable scaffold for designing ligands that can form favorable interactions within a protein binding site. The specific positioning of the bromine and methoxy groups would influence the geometry of these interactions, offering a different vector for optimization compared to its isomers.
Insights from Computational Studies on Related Compounds
Broader computational studies on brominated and benzoic acid derivatives further illuminate the potential applications of this compound in ligand design. Molecular docking and other computational techniques are frequently used to predict the binding modes and affinities of small molecules to biological targets.
In studies on other brominated compounds, the bromine atom has been shown to enhance biological activity through favorable halogen interactions. For instance, in the investigation of bromophenols as tyrosinase inhibitors, an increase in the number of bromine moieties was correlated with enhanced halogen interactions and potent inhibitory activity. This highlights the general importance of the bromine substituent in molecular recognition.
The benzoic acid moiety itself is a common feature in many approved drugs and drug candidates. Structure-activity relationship (SAR) studies on benzoic acid derivatives often reveal that the carboxylic acid group can act as a hydrogen bond donor or acceptor, forming critical interactions with receptor sites. drugdesign.org Computational models have been successfully used to predict the activity of benzoic acid derivatives based on their electronic and lipophilic properties. iomcworld.com
The combination of the bromo- and dimethoxy-substituents on the benzoic acid core of this compound presents a unique set of properties for exploration in ligand design. The following table summarizes the potential interactions that could be exploited in virtual screening and ligand design based on studies of analogous compounds.
| Interaction Type | Potential Residue Partners (Examples) | Significance in Ligand Design |
| Halogen Bond (Br) | Backbone carbonyls, electron-rich side chains (e.g., Asp, Glu) | Directional interaction that can enhance binding affinity and selectivity. |
| Hydrogen Bond (COOH) | Basic residues (e.g., His, Lys, Arg), polar residues (e.g., Ser, Thr) | Key anchoring interaction for many ligands. |
| π-π Stacking (Benzene Ring) | Aromatic residues (e.g., Phe, Tyr, Trp) | Stabilizes binding through orbital overlap. |
| Hydrophobic Interactions (CH3 of methoxy) | Aliphatic residues (e.g., Ala, Val, Leu, Ile) | Contributes to binding by displacing water molecules from the binding site. |
While direct virtual screening campaigns featuring this compound are not prevalent in the literature, the computational insights gained from its close analogs demonstrate its potential as a valuable starting point for the design of novel, potent, and selective ligands for a variety of biological targets. The unique interplay of its substituent groups offers a rich field for computational exploration and future drug discovery efforts.
Applications of 3 Bromo 2,5 Dimethoxybenzoic Acid in Medicinal Chemistry and Drug Discovery
Role as a Building Block for Bioactive Compounds and Drug Candidates
The primary and most well-documented application of 3-Bromo-2,5-dimethoxybenzoic acid in medicinal chemistry is its function as a key starting material, or building block, for the synthesis of more complex, biologically active molecules. Its chemical structure allows for a variety of coupling and modification reactions, making it an attractive precursor for natural product synthesis and the creation of novel drug candidates.
A significant example of its use is in the total synthesis of Calothrixin B, a natural alkaloid known for its potent biological activities, including anticancer and antimalarial properties. Researchers have utilized this compound as the foundational aromatic ring system to construct the complex polycyclic framework of Calothrixin B and its derivatives. thieme-connect.comclockss.org In these synthetic pathways, the benzoic acid is first activated, typically by conversion to an acid chloride, and then coupled with other synthetic intermediates. For instance, it has been reacted with 2-iodoaniline (B362364) to form 3-Bromo-N-(2-iodophenyl)-2,5-dimethoxybenzamide, a key intermediate that undergoes further intramolecular cyclization reactions to build the final phenanthridine (B189435) core of the target molecule. thieme-connect.com This strategic use underscores the compound's value in providing the specific substitution pattern required for the target's bioactivity. The synthesis of these complex molecules is often aimed at creating derivatives for structure-activity relationship (SAR) studies to optimize their therapeutic potential. thieme-connect.com
| Bioactive Compound/Intermediate | Synthetic Application from this compound | Reference |
| Calothrixin B | Serves as a key starting material for the multi-step synthesis of this bioactive indolo[3,2-j]phenanthridine alkaloid. | thieme-connect.comclockss.org |
| 3-Bromo-N-(2-iodophenyl)-2,5-dimethoxybenzamide | A crucial intermediate formed by coupling the acid with 2-iodoaniline, leading to the core structure of Calothrixin B. | thieme-connect.com |
| 8-Bromophenanthridine derivative | Prepared in three steps from the acid, this intermediate is a key component in an alternative synthetic route to Calothrixin B. | clockss.org |
Modification of Pharmacokinetic Properties of Drug Molecules
The incorporation of specific structural motifs is a key strategy in drug design to modulate the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of a therapeutic agent. While direct studies on drug candidates containing the this compound moiety are limited, the physicochemical properties of its constituent parts provide insight into its potential effects.
The two methoxy (B1213986) groups also play a critical role. They can participate in hydrogen bonding and can be sites for metabolism, specifically O-demethylation by cytochrome P450 enzymes. The metabolic fate of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), has been studied, revealing that oxidative deamination and demethylation are key metabolic pathways. This research indicates that the dimethoxy-bromophenyl structure is recognized and processed by metabolic enzymes.
Enzyme Inhibition Mechanisms and Structure-Activity Relationships
The evaluation of small molecules as enzyme inhibitors is a cornerstone of drug discovery. The structural features of this compound suggest its potential as a scaffold for developing enzyme inhibitors.
While specific inhibitory data for this compound itself is not extensively documented, the broader class of 2,5-substituted benzoic acids has been investigated as inhibitors of key therapeutic targets. For example, a 2,5-substituted benzoic acid scaffold was successfully designed to create dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. researchgate.netacs.org In these inhibitors, the carboxylic acid group of the benzoic acid core forms a crucial hydrogen bond with an arginine residue in the binding pocket of the target proteins. researchgate.net Although these particular studies did not report on a 3-bromo substituted version, they establish the 2,5-disubstituted benzoic acid framework as a valid pharmacophore for this class of enzymes. Further investigation would be needed to determine if the addition of a bromine atom at the 3-position enhances potency or selectivity.
Carbonic Anhydrase Inhibition
There is currently no available scientific literature detailing the activity of this compound as an inhibitor of carbonic anhydrases.
Other Relevant Enzyme Targets
Beyond the potential interaction with Bcl-2 family proteins like Mcl-1 and Bfl-1, specific enzyme targets for this compound have not been identified in the reviewed literature. However, its structural similarity to other bioactive benzoic acid derivatives suggests that it could be screened against a variety of enzyme classes, such as kinases, proteases, and phosphatases, to uncover novel inhibitory activities.
Design and Synthesis of Novel Pharmacophores
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. The rigid, substituted phenyl ring of this compound makes it a suitable starting point for the design of new pharmacophores. The defined spatial arrangement of its functional groups—the carboxylic acid (hydrogen bond donor/acceptor, negative ionizable), the two methoxy groups (hydrogen bond acceptors), and the bromine atom (lipophilic, potential halogen bond donor)—can be used as a template.
While no studies have been published that explicitly use this compound to define a new pharmacophore model, the principles of pharmacophore design suggest its potential. By systematically modifying the functional groups and observing the effects on biological activity, a pharmacophore model could be developed. This model could then be used in virtual screening campaigns to identify new and structurally diverse compounds with the potential for similar biological activity.
Fragment-Based Drug Discovery utilizing Brominated Fragments
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Brominated fragments are particularly valuable in FBDD, especially when X-ray crystallography is used as the screening method. The bromine atom has a strong anomalous scattering signal, which makes it easier to definitively identify the location of a bound fragment within the protein's crystal structure, even when binding is weak or occupancy is low. nih.govresearchgate.net This provides a clear starting point for structure-based drug design.
A compelling example of the utility of this class of compounds comes from a crystallographic screening study targeting HIV protease. In this study, a library of 68 brominated fragments was screened to identify compounds that bind to allosteric sites on the enzyme's surface. nih.gov One of the novel hits identified was 3-bromo-2,6-dimethoxybenzoic acid , a close structural isomer of the subject compound. nih.gov This fragment was found to bind specifically in the "flap site" of the enzyme, a known location for allosteric inhibitors. nih.gov The success of this closely related isomer strongly suggests that this compound would also be a viable candidate for inclusion in brominated fragment libraries for FBDD campaigns against various therapeutic targets.
| Fragment Hit | Target Enzyme | Binding Site | Significance in FBDD | Reference |
| 3-Bromo-2,6-dimethoxybenzoic acid | HIV Protease | Flap Site | Demonstrates the utility of brominated dimethoxybenzoic acids as fragments for identifying novel allosteric binding sites via crystallographic screening. | nih.gov |
Crystallographic Fragment-Based Screening
Fragment libraries are designed to be diverse in shape and functionality to explore the binding landscape of a protein target. The characteristics of this compound make it a suitable candidate for such a library. Its relatively small size and low complexity are typical of fragments used in these screens.
Crystallographic screening, a key technique in FBDD, involves soaking crystals of a target protein with individual fragments or cocktails of fragments and then determining the three-dimensional structure of the complex using X-ray diffraction. This allows for the direct visualization of how a fragment binds to the protein, providing invaluable information for structure-based drug design. The bromine atom in this compound would be particularly advantageous in this context, as its high electron density makes it easily identifiable in electron density maps, facilitating the determination of the fragment's binding pose.
Ligand Efficiency and Bromine as a Halogen Bond Donor
The utility of a fragment in FBDD is often assessed by its ligand efficiency (LE), a metric that relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). It provides a measure of the binding contribution per atom, allowing for the comparison of different-sized molecules and prioritizing those that are most efficient in their binding. While specific ligand efficiency values for this compound are not documented in public literature, its potential for efficient binding can be inferred from its structural components.
The bromine atom on the phenyl ring is a key feature that can significantly contribute to binding affinity through a phenomenon known as halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the backbone or side chain of a protein.
Applications of 3 Bromo 2,5 Dimethoxybenzoic Acid in Materials Science
Synthesis of Functional Materials
The structure of 3-Bromo-2,5-dimethoxybenzoic acid lends itself to the synthesis of a variety of functional organic materials. The carboxylic acid can be converted to esters or amides, while the bromo substituent offers a site for cross-coupling reactions, enabling the construction of larger, more complex molecules with tailored properties.
Liquid Crystals
While there is no specific mention of this compound in the synthesis of liquid crystals in the searched literature, benzoic acid derivatives are a well-established class of mesogens, the fundamental units of liquid crystals. The formation of liquid crystalline phases is often associated with the dimerization of benzoic acid molecules through hydrogen bonding, creating a more elongated, rigid structure conducive to mesophase formation. The presence of methoxy (B1213986) groups can also influence the melting point and the type of liquid crystalline phase exhibited. It is plausible that derivatives of this compound could be designed to exhibit thermotropic liquid crystalline behavior.
Polymers and Copolymers
The bifunctional nature of this compound, with its carboxylic acid and bromo groups, makes it a potential monomer for polymerization reactions. For instance, the carboxylic acid could be used in condensation polymerizations to form polyesters or polyamides. The bromine atom could be utilized in cross-coupling reactions, such as Suzuki or Heck coupling, to create conjugated polymers. These polymers could have interesting properties for applications in organic electronics or as specialty plastics.
Dyes and Pigments
Azo dyes, a major class of synthetic colorants, are typically synthesized through a diazotization-coupling reaction. d-nb.infonih.gov This process involves the reaction of a diazonium salt with an electron-rich coupling component. d-nb.infonih.gov While direct synthesis of azo dyes from this compound is not documented, its aromatic ring could potentially be functionalized to act as a coupling component or, after conversion of the bromo group to an amino group, as the diazonium salt precursor. The methoxy groups would likely influence the final color of the dye.
Preparation of Ligands for Metal-Catalyzed Reactions
The carboxylic acid group of this compound can coordinate to metal centers, making it a candidate for the synthesis of ligands for metal-catalyzed reactions. The bromine atom provides a handle for further modification, allowing for the creation of multidentate ligands with specific steric and electronic properties. These tailored ligands could then be used to prepare metal complexes for a variety of catalytic applications, potentially influencing the activity and selectivity of the catalyst.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. d-nb.inforsc.org The carboxylic acid group of this compound makes it a suitable candidate to act as an organic linker in the synthesis of MOFs. By coordinating to metal centers, it can direct the formation of one-, two-, or three-dimensional networks. The bromo and methoxy substituents on the benzene (B151609) ring would be exposed within the pores of the MOF, allowing for post-synthetic modification or influencing the framework's properties, such as gas sorption or catalytic activity. The synthesis of MOFs can be achieved through various methods, including solvothermal and hydrothermal techniques. d-nb.infogoogle.com
Conductive and Optoelectronic Materials
Benzoic acid derivatives have been investigated for their role in modifying the properties of conductive polymers. nih.gov For instance, they can be used as additives to enhance the conductivity of materials like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS). While there is no specific data on this compound, its potential to be incorporated into or used to treat conductive polymer systems exists. Furthermore, derivatives of dimethoxy-substituted aromatic compounds have been used in the synthesis of polymers for optoelectronic applications, such as poly(phenylene vinylene)s, which have shown interesting photoluminescence and photoinduced absorption properties. This suggests that materials derived from this compound could potentially exhibit useful conductive or optoelectronic behavior.
Advanced Analytical Techniques for Characterization in Complex Matrices
Chromatographic Methods (HPLC, GC-MS) for Purity and Mixture Analysis
Chromatographic techniques are fundamental in determining the purity of 3-Bromo-2,5-dimethoxybenzoic acid and in resolving it from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of such analyses.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is a principal method for the analysis of benzoic acid derivatives. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., acetate (B1210297) buffer or water with an acid additive like formic or trifluoroacetic acid) is effective. The acidic additive helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while also separating it from impurities with different polarities. Detection is commonly performed using a UV detector, as the aromatic ring of this compound exhibits strong absorbance in the UV region.
Hypothetical HPLC Parameters for Purity Analysis:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS):
For GC-MS analysis, the volatility of this compound needs to be considered. Direct analysis might be challenging due to its relatively high boiling point and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is often a necessary step to increase its volatility and thermal stability. A common derivatization agent is a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the carboxylic acid to a trimethylsilyl (B98337) (TMS) group.
Once derivatized, the compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The mass spectrometer then detects the eluted compound, providing a mass spectrum that is a unique fingerprint based on its fragmentation pattern. The presence of a bromine atom is particularly useful for identification due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which results in distinctive M and M+2 peaks in the mass spectrum of bromine-containing fragments.
Expected GC-MS Fragmentation of Derivatized this compound:
The mass spectrum of the TMS-derivatized compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of methyl groups from the methoxy (B1213986) substituents, the loss of the TMS group, and cleavage of the carboxylic acid moiety.
Hyphenated Techniques (LC-MS/MS) for Metabolite Identification
The identification of metabolites of this compound in biological matrices is a complex task that is well-suited to the capabilities of hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful technique combines the separation power of liquid chromatography with the high sensitivity and structural elucidation capabilities of tandem mass spectrometry.
The initial separation of the parent compound and its potential metabolites is achieved using HPLC, as described previously. The eluent from the HPLC column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for aromatic carboxylic acids, typically in negative ion mode, which facilitates the deprotonation of the carboxylic acid to form the [M-H]- ion.
In an LC-MS/MS experiment, the [M-H]- ion of a potential metabolite is selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) with an inert gas in a collision cell (q2), and the resulting fragment ions are analyzed in the second mass analyzer (Q3). The fragmentation pattern provides crucial information about the structure of the metabolite.
Common metabolic transformations for a compound like this compound could include O-demethylation of one or both methoxy groups, hydroxylation of the aromatic ring, or conjugation with endogenous molecules such as glucuronic acid or sulfate.
Predicted Metabolites and their LC-MS/MS Signatures:
| Metabolite | Expected Mass Shift from Parent | Key MS/MS Fragments |
| O-demethylated metabolite | -14 Da (loss of CH2) | Fragments corresponding to the loss of CO2 and subsequent cleavages. |
| Hydroxylated metabolite | +16 Da (addition of O) | Fragments indicating the position of the hydroxyl group. |
| Glucuronide conjugate | +176 Da (addition of C6H8O6) | Characteristic loss of the glucuronic acid moiety (-176 Da). |
Electrochemical Analysis
Electrochemical methods can provide valuable information on the redox properties of this compound. Techniques such as cyclic voltammetry (CV) can be used to study its oxidation and reduction behavior. The electrochemical response will be influenced by the presence of the electron-withdrawing carboxylic acid group and the electron-donating methoxy groups, as well as the bromine atom.
Studies on substituted benzoic acids have shown that the reduction process can be complex, often involving the reduction of protons from the carboxylic acid group. The oxidation potential, on the other hand, can be influenced by the methoxy groups, which can be oxidized at sufficiently high potentials. The presence of the bromine atom will also affect the electronic properties and thus the redox potentials of the molecule.
Illustrative Electrochemical Data for a Substituted Benzoic Acid:
| Technique | Observed Process | Potential Range (vs. a reference electrode) |
| Cyclic Voltammetry | Reduction of carboxylic acid proton | -1.0 to -2.0 V |
| Oxidation of methoxy groups | > +1.5 V |
The exact potentials will be dependent on the solvent, electrolyte, and electrode material used. These electrochemical properties can be harnessed for the development of sensitive electrochemical sensors for the detection of this compound.
Thermal Analysis (TGA, DSC)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal its decomposition temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. The presence of the bromine atom might influence the decomposition pathway. Studies on other halogenated aromatic compounds have shown that dehalogenation can be an initial step in the thermal degradation process.
Differential Scanning Calorimetry (DSC):
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would show endothermic peaks corresponding to its melting point. The purity of the compound can also be estimated from the shape of the melting peak. Broader melting peaks often indicate the presence of impurities. Furthermore, DSC can be used to study any polymorphic transitions that the compound might undergo upon heating.
Expected Thermal Analysis Data:
| Technique | Parameter | Expected Observation |
| TGA | Decomposition Temperature | A sharp mass loss at elevated temperatures, indicating thermal decomposition. |
| DSC | Melting Point | A distinct endothermic peak corresponding to the solid-to-liquid phase transition. |
| Enthalpy of Fusion | The area under the melting peak, providing information on the energy required for melting. |
The thermal properties are crucial for understanding the stability of the compound during storage and in various analytical procedures that involve heating.
Environmental and Toxicological Considerations in Research
Degradation Pathways and Metabolites
The environmental fate and metabolic breakdown of 3-Bromo-2,5-dimethoxybenzoic acid are critical areas of research. While direct degradation studies on this specific compound are not extensively documented in public literature, its formation as a metabolite of other compounds provides significant insight.
Research on the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) using hepatocytes from humans and other species has identified 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) as a potential metabolite. nih.gov Its formation occurs through a pathway involving oxidative deamination. nih.gov This process also yields other related metabolites, including 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.gov
By analogy to other substituted benzoic acids, microbial degradation in the environment is a plausible pathway. For instance, research on Pseudomonas putida degrading 3,4-dimethylbenzoic acid revealed a process initiated by the formation of 3,4-dimethylcyclohexa-3,5-diene-1,2-diol-1-carboxylic acid. nih.gov This intermediate then undergoes dehydration to yield corresponding salicylic (B10762653) acid and phenol (B47542) derivatives, which are further broken down via a catechol intermediate. nih.gov This suggests a potential bacterial degradation route for this compound in soil and water systems.
Regarding its persistence, information on the closely related isomer 3-Bromo-2,6-dimethoxybenzoic acid indicates it is insoluble in water and not expected to be mobile in soil. fishersci.ie Safety data for this isomer also notes that it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants. fishersci.ie
| Metabolite/Related Compound | Observed Precursor | Metabolic/Degradation Pathway | Reference |
|---|---|---|---|
| 4-Bromo-2,5-dimethoxybenzoic acid (BDMBA) | 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Oxidative Deamination | nih.gov |
| 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) | 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Oxidative Deamination | nih.gov |
| 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Oxidative Deamination | nih.gov |
| 3,4-Dimethylsalicylic acid | 3,4-Dimethylbenzoic acid | Microbial Degradation (by Pseudomonas putida) | nih.gov |
| 3,4-Dimethylphenol | 3,4-Dimethylbenzoic acid | Microbial Degradation (by Pseudomonas putida) | nih.gov |
Green Chemistry Aspects of Synthesis and Application
The principles of green chemistry, which advocate for waste prevention and the use of safer chemicals and reaction conditions, are increasingly being applied to the synthesis of aromatic compounds. ijisrt.com For brominated benzoic acids, research has demonstrated novel green methods that avoid hazardous solvents and catalysts. One such approach is the use of sonication for the solvent- and catalyst-free synthesis of 3-bromobenzoic acid. ijisrt.com
Greener alternatives for the bromination step, a key reaction in synthesizing the target compound, have also been explored. These include using reagents like a combination of hydrogen peroxide (H₂O₂) and ammonium (B1175870) bromide or Oxone and sodium bromide in an aqueous solvent, which are environmentally preferable to traditional methods. sciencemadness.org Furthermore, a production process for the related compound 3-bromo-2,6-dimethoxybenzoic acid has been developed with claims of being environmentally friendly, utilizing easily sourced raw materials and simplifying operations. google.com The introduction of methoxy (B1213986) groups is often achieved through nucleophilic aromatic substitution using reagents like sodium methoxide; the optimization of this reaction in terms of solvent choice and energy use is a key consideration for a sustainable process. nih.gov
| Reaction Step | Traditional Method/Reagents | Green Chemistry Alternative | Reference |
|---|---|---|---|
| Synthesis | Use of hazardous solvents and catalysts | Solvent- and catalyst-free reaction using sonication | ijisrt.com |
| Bromination | Conventional brominating agents | H₂O₂/Ammonium Bromide or Oxone/NaBr in H₂O | sciencemadness.org |
| Overall Process | Multi-step synthesis with potential for waste | Process designed for environmental friendliness and use of easily-obtained raw materials | google.com |
Toxicological Research Methodologies (In Vitro and In Silico)
To evaluate the toxicological profile of chemicals while minimizing animal testing, modern research relies heavily on in vitro (cell-based) and in silico (computer-based) methodologies.
In Vitro Research
In vitro studies are essential for understanding metabolic pathways and assessing cellular toxicity. A pertinent example is the research on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to this compound. In these studies, hepatocytes from various species, including humans, monkeys, dogs, rabbits, rats, and mice, were used to identify metabolites and evaluate cytotoxic effects through methods like the ATP assay. nih.gov This approach allows for the investigation of interspecies differences in metabolism and highlights potential variations in susceptibility among individuals. nih.gov
In Silico Research
In silico toxicology, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, offers a powerful tool for predicting the toxicity of chemicals based on their molecular structure. researchgate.netmdpi.com QSAR models are mathematical equations that correlate chemical features (descriptors) with biological activities. mdpi.com
For benzoic acids, QSAR studies have been used to predict toxicity to aquatic organisms like Vibrio fischeri and Daphnia magna. nih.gov These studies have revealed that the type of halogen substituent significantly impacts toxicity, with the effect decreasing in the order of bromo > chloro > fluoro. nih.gov This suggests that brominated benzoic acids are of particular interest for toxicological assessment. The predictive accuracy of these models is enhanced by using specific molecular descriptors, such as the partition coefficient (logP) and the acid dissociation constant (pKa), which account for how the compound behaves in biological systems. nih.gov The development and validation of these models are guided by principles set by the Organization for Economic Co-operation and Development (OECD), which include defining the model's applicability domain to ensure the reliability of its predictions. mdpi.comnih.gov
| Methodology | Purpose | Example Application for Substituted Benzoic Acids | Reference |
|---|---|---|---|
| In Vitro Hepatocyte Assay | Identify metabolites and assess species-specific cytotoxicity. | Incubation of a related compound (2C-B) with human and animal hepatocytes to profile metabolites and measure toxicity via ATP levels. | nih.gov |
| In Silico QSAR Modeling | Predict toxicity based on chemical structure without experimental testing. | Predicting the toxicity of various benzoic acids to aquatic life, showing brominated derivatives to be the most toxic. | nih.gov |
| Molecular Descriptors in QSAR | Quantify chemical properties to improve prediction accuracy. | Using logP and pKa values to model the toxic response of ionizable benzoic acids. | nih.gov |
Conclusion and Outlook
Summary of Key Research Findings on 3-Bromo-2,5-dimethoxybenzoic Acid
Research on this compound has primarily centered on its synthesis and its utility as a chemical intermediate. clearsynth.comsmolecule.com The compound is a valuable precursor in the synthesis of a variety of organic molecules due to the reactivity of its functional groups—the carboxylic acid, the bromine atom, and the methoxy (B1213986) groups.
While direct research into the biological activities of this compound is limited, studies on structurally similar compounds have unveiled promising potential. For instance, derivatives of other bromo-dimethoxybenzoic acids have been investigated for their biological properties. A notable study highlighted that certain N-(5-methoxyphenyl) methoxybenzenesulphonamides, which can be synthesized from related bromo-dimethoxybenzoic acid precursors, exhibit potent cytotoxic activity against human tumor cell lines. Furthermore, some 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives have shown potential as analgesic, antifungal, and antibacterial agents. nih.gov These findings suggest that this compound could serve as a crucial scaffold for the development of novel therapeutic agents. Additionally, research on related bromophenols has indicated potential antioxidant activities. nih.gov
Challenges and Opportunities in Future Research
The research landscape for this compound is not without its hurdles; however, these challenges also present significant opportunities for innovation and discovery.
Challenges:
The foremost challenge lies in the development of highly efficient and regioselective synthetic methods. Traditional bromination techniques often result in a mixture of isomers, necessitating laborious purification steps and leading to lower yields. google.com The use of hazardous reagents such as elemental bromine also poses significant environmental and safety concerns, making the development of greener synthetic alternatives a critical priority. ijisrt.com
Opportunities:
The quest for improved synthetic routes opens up avenues for exploring novel catalytic systems and green chemistry approaches. ijisrt.com The development of catalysts that can direct the bromination to the desired position with high selectivity would be a major breakthrough. nih.gov Furthermore, exploring alternative, less hazardous brominating agents and solvent-free reaction conditions could significantly enhance the sustainability of its production. google.comijisrt.com
A vast and largely untapped opportunity lies in the systematic exploration of the pharmacological potential of derivatives of this compound. Given the promising cytotoxic and antimicrobial activities of related compounds, a focused effort to synthesize and screen a library of derivatives could lead to the discovery of new drug candidates. nih.govbiosynth.com Moreover, the application of this compound and its derivatives in the field of materials science, for example, in the synthesis of novel polymers or functional materials, remains a nascent but potentially fruitful area of research. chemimpex.com
Potential for Translational Research and Industrial Applications
The primary industrial application of this compound is as a key intermediate in the chemical and pharmaceutical industries. clearsynth.com Its ability to participate in a variety of chemical reactions makes it a valuable component in the multi-step synthesis of complex target molecules.
The potential for translational research is intrinsically linked to the exploration of the biological activities of its derivatives. Should any of these derivatives demonstrate significant therapeutic efficacy, particularly in areas of high unmet medical need such as oncology or infectious diseases, a clear pathway for translational development would emerge. This would involve a multidisciplinary effort, from medicinal chemistry and pharmacology to preclinical and clinical studies.
Q & A
Q. What are the common synthetic routes for 3-Bromo-2,5-dimethoxybenzoic acid?
The synthesis typically involves functional group interconversion and selective bromination. For example, 3-bromo-2,5-dimethoxybenzaldehyde (a precursor) can be synthesized via Suzuki coupling of arylboronic acids with brominated dimethoxybenzaldehyde derivatives. Subsequent oxidation of the aldehyde to the carboxylic acid group is achieved using methods like Jones oxidation or enzymatic catalysis. Selective bromination at the 3-position is optimized under acidic conditions (e.g., NaOAc in AcOH) to avoid over-bromination . Related bromo-dimethoxybenzoic acid derivatives (e.g., 5-bromo-3,4-dimethoxybenzoic acid) are synthesized via halogenation of methoxy-substituted benzoic acids using brominating agents like NBS or Br₂ in controlled conditions .
Q. How can the purity of this compound be determined?
Purity is typically assessed via high-performance liquid chromatography (HPLC) with UV detection, as noted for structurally similar compounds (e.g., >97.0% purity for 3-bromo-2-methylbenzoic acid in ). Melting point analysis (e.g., mp 146–148°C for 3-bromo-2,6-dimethoxybenzoic acid in ) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming structural integrity. Mass spectrometry (MS) and elemental analysis further validate molecular composition .
Advanced Questions
Q. What challenges arise in selective bromination of dimethoxybenzoic acid derivatives?
Selective bromination at the 3-position of 2,5-dimethoxybenzoic acid is complicated by the electron-donating methoxy groups, which activate multiple positions. To mitigate this, reaction conditions such as dilute bromine in acetic acid with sodium acetate (NaOAc) are employed to direct bromination. The acetate buffer moderates acidity, reducing electrophilic substitution at undesired positions. For example, in the synthesis of brominated intermediates for terprenin, selective bromination was achieved under these conditions, avoiding over-halogenation .
Q. How do electronic effects influence cross-coupling reactions involving this compound derivatives?
The electron-rich methoxy groups enhance the reactivity of the aromatic ring in Suzuki-Miyaura couplings. The bromine atom acts as a leaving group, while the methoxy substituents stabilize the transition state via resonance. For instance, in -bromo-2,5-dimethoxybenzaldehyde underwent Suzuki coupling with arylboronic acids to form biphenyl aldehydes. The reaction efficiency depends on the choice of palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃), which facilitate oxidative addition and transmetallation steps .
Q. What protection strategies are effective for functional groups during derivatization?
Protecting the carboxylic acid group is critical to prevent unwanted side reactions. Common strategies include:
- Esterification : Conversion to methyl or ethyl esters using SOCl₂/ROH.
- Mesylation : Protection of phenolic hydroxyl groups (if present) as mesylates, as demonstrated in for intermediates in terprenin synthesis.
- Silylation : Bulky silyl groups (e.g., TBS) protect alcohols during multi-step syntheses. Deprotection is achieved via acidic hydrolysis or fluoride ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
